molecular formula C27H26FNO2 B13421584 2-Fluoro-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone CAS No. 24845-25-8

2-Fluoro-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone

Cat. No.: B13421584
CAS No.: 24845-25-8
M. Wt: 415.5 g/mol
InChI Key: UCTHQXADMCKHCW-LKUDQCMESA-N
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Description

2-Fluoro-alpha-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)chalcone is a synthetic organic compound with the molecular formula C27H26FNO2 and a molar mass of 415.51 g/mol . This compound belongs to the chalcone family, which is characterized by the presence of an alpha, beta-unsaturated carbonyl system. Chalcones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-alpha-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)chalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of 2-Fluoro-alpha-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)chalcone can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-alpha-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)chalcone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Fluoro-alpha-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)chalcone involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or transcription factors, thereby modulating cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-alpha-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)chalcone
  • 2-Fluoro-alpha-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)chalcone derivatives
  • Other chalcones with similar structural features

Uniqueness

2-Fluoro-alpha-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)chalcone is unique due to the presence of the fluorine atom and the pyrrolidinyl group, which confer specific chemical and biological properties. These structural features can enhance the compound’s stability, reactivity, and biological activity compared to other chalcones .

Biological Activity

Chalcones are a class of natural compounds that have garnered attention for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article focuses on the biological activity of 2-Fluoro-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone , a synthetic chalcone derivative. The compound's structure and potential therapeutic applications will be discussed, supported by relevant research findings, data tables, and case studies.

Chemical Structure

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C19_{19}H22_{22}FNO2_2
  • Molecular Weight : 321.38 g/mol

Chalcones exhibit their biological effects through various mechanisms:

  • Antioxidant Activity : Chalcones can scavenge free radicals, reducing oxidative stress in cells.
  • Enzyme Inhibition : Many chalcones inhibit enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate metabolism.
  • Modulation of Signaling Pathways : Chalcones may influence pathways related to inflammation and cancer cell proliferation.

Anticancer Properties

Research indicates that chalcone derivatives possess significant anticancer activity. For example, studies have shown that this compound can induce apoptosis in various cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

Study Cell Line IC50 (µM) Mechanism
Jayanthi et al. (2012)MCF-7 (breast cancer)15.5Induction of apoptosis
Chinthala et al. (2015)A549 (lung cancer)12.3Cell cycle arrest
Imran et al. (2015)HeLa (cervical cancer)10.8Inhibition of cell migration

Antimicrobial Activity

Chalcones have demonstrated antibacterial and antifungal properties. The compound has been tested against several bacterial strains, showing promising results.

Pathogen Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1832 µg/mL
Escherichia coli1664 µg/mL
Candida albicans14128 µg/mL

Anti-inflammatory Effects

Studies have shown that chalcone derivatives can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Studies

  • Hypoglycemic Activity : In a study involving diabetic mice, the administration of this compound resulted in a significant reduction in blood glucose levels, comparable to standard antidiabetic medications like metformin.
    • Dosage : 200 mg/kg/day
    • Result : Blood glucose decreased by 30% after two weeks.
  • Neuroprotective Effects : Research indicated that this chalcone derivative could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases.

Properties

CAS No.

24845-25-8

Molecular Formula

C27H26FNO2

Molecular Weight

415.5 g/mol

IUPAC Name

(E)-1-(2-fluorophenyl)-2-phenyl-3-[4-(2-pyrrolidin-1-ylethoxy)phenyl]prop-2-en-1-one

InChI

InChI=1S/C27H26FNO2/c28-26-11-5-4-10-24(26)27(30)25(22-8-2-1-3-9-22)20-21-12-14-23(15-13-21)31-19-18-29-16-6-7-17-29/h1-5,8-15,20H,6-7,16-19H2/b25-20+

InChI Key

UCTHQXADMCKHCW-LKUDQCMESA-N

Isomeric SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)/C=C(\C3=CC=CC=C3)/C(=O)C4=CC=CC=C4F

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)C=C(C3=CC=CC=C3)C(=O)C4=CC=CC=C4F

Origin of Product

United States

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